2-Amino-5-oxo-4-(1-phenyl-1H-pyrazol-4-YL)-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-5-oxo-4-(1-phenyl-1H-pyrazol-4-YL)-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a chromene ring fused with a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-Amino-5-oxo-4-(1-phenyl-1H-pyrazol-4-YL)-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multicomponent reactions (MCRs). One common method involves the reaction of aromatic aldehydes with malononitrile and active methylene compounds in the presence of a catalyst such as L-proline . This reaction proceeds under mild conditions and yields the desired product with good stereoselectivity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-oxo-4-(1-phenyl-1H-pyrazol-4-YL)-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 2-Amino-5-oxo-4-(1-phenyl-1H-pyrazol-4-YL)-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide include other heterocyclic compounds with fused ring systems, such as:
- 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
These compounds share similar structural features but differ in specific substituents or functional groups, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(1-phenylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O2/c20-9-14-17(18-15(24)7-4-8-16(18)25-19(14)21)12-10-22-23(11-12)13-5-2-1-3-6-13/h1-3,5-6,10-11,17H,4,7-8,21H2 |
InChI Key |
BXYHVHNWZYDJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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